2-({1-[(Oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
Description
The compound 2-({1-[(Oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a heterocyclic molecule featuring a dihydropyridazinone core substituted at position 6 with a pyridin-4-yl group and at position 2 with a piperidin-4-ylmethyl moiety. The piperidine ring is further functionalized with an oxan-4-ylmethyl (tetrahydropyranylmethyl) group .
Key structural attributes:
- Pyridin-4-yl substituent: Aromatic nitrogen-containing ring, likely influencing target binding via π-π interactions or basicity.
- Piperidine-oxan-4-ylmethyl chain: A flexible aliphatic linker with a tetrahydropyran group, which may enhance solubility or modulate pharmacokinetic properties.
Properties
IUPAC Name |
2-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c26-21-2-1-20(19-3-9-22-10-4-19)23-25(21)16-17-5-11-24(12-6-17)15-18-7-13-27-14-8-18/h1-4,9-10,17-18H,5-8,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDIUFYGWHVGJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)CC4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({1-[(Oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one, also known by its CAS number 2097891-23-9, is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 331.5 g/mol. The structure features a piperidine ring connected to a pyridazinone moiety, which is known for various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to this one have shown significant inhibition against various enzymes such as acetylcholinesterase (AChE) and urease. For instance, studies indicate that derivatives containing piperidine structures exhibit strong AChE inhibitory activity, which is crucial in treating neurodegenerative disorders like Alzheimer's disease .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. Research indicates that related compounds demonstrate moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. .
- Anticancer Potential : The dihydropyridazine core has been associated with anticancer properties. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
Antimicrobial Activity
A study synthesized a series of piperidine derivatives and assessed their antibacterial efficacy. The results showed that certain compounds exhibited IC50 values as low as 2.14 µM against urease, indicating potent enzyme inhibition capabilities .
Enzyme Inhibition
Another research highlighted the importance of piperidine derivatives in inhibiting AChE. Compounds were evaluated for their binding interactions with bovine serum albumin (BSA), revealing significant pharmacological effectiveness.
Anticancer Research
Research on imidazo[1,2-b]pyridazines indicated that modifications at specific positions on the ring could enhance kinase inhibition, which is critical in cancer treatment. Such findings suggest that the structural characteristics of compounds like this compound may also play a role in targeting cancer pathways effectively .
Summary of Biological Activities
Comparison with Similar Compounds
Research Findings and Hypotheses
- Solubility and Bioavailability : The oxan-4-ylmethyl group in the target compound likely improves water solubility compared to analogs with aromatic or fluorinated substituents .
- Target Selectivity : Fluoropyrimidine-containing analogs (e.g., BK78793) may exhibit enhanced kinase inhibition due to fluorine’s electronic effects, whereas triazole derivatives could favor CYP450-mediated interactions .
- Synthetic Accessibility : The target compound’s piperidine-oxan-4-ylmethyl chain may pose challenges in stereochemical control during synthesis compared to simpler alkyl substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
